5-(3-Fluoro-4-methoxyphenyl)-2-formylphenol
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Overview
Description
5-(3-Fluoro-4-methoxyphenyl)-2-formylphenol: is an organic compound that features a phenolic structure with a formyl group and a fluoro-methoxy substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-2-formylphenol typically involves multi-step reactions. One common method includes the use of Grignard reagents, where 3-fluoro-4-methoxybenzyl chloride reacts with phenol derivatives under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents like diethyl ether and catalysts such as palladium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, derivatives of this compound have been studied for their potential antimicrobial and antioxidant activities .
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-2-formylphenol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The antioxidant activity is due to its capacity to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
- 3-Fluoro-4-methoxyacetophenone
- 3-Fluoro-4-methoxybenzoic acid
- 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide
Comparison: Compared to these similar compounds, 5-(3-Fluoro-4-methoxyphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a phenolic hydroxyl group.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14-5-4-9(6-12(14)15)10-2-3-11(8-16)13(17)7-10/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLVNFQFTRVALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685176 |
Source
|
Record name | 3'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-07-5 |
Source
|
Record name | 3'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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